molecular formula C7H2BrCl2F3 B2864277 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene CAS No. 859794-59-5

2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene

Cat. No.: B2864277
CAS No.: 859794-59-5
M. Wt: 293.89
InChI Key: UQYVMQFUNZXYEK-UHFFFAOYSA-N
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Description

Chemical Structure: C₇H₃BrCl₂F₃ CAS No.: 79406-57-8 Molecular Weight: 294.91 g/mol This halogenated benzene derivative features bromo (Br), dichloro (Cl₂), and trifluoromethyl (CF₃) substituents at positions 2, 1/3, and 4, respectively. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name

2-bromo-1,3-dichloro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYVMQFUNZXYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859794-59-5
Record name 2-bromo-1,3-dichloro-4-(trifluoromethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled chemical reactions involving halogenated intermediates. The process requires precise temperature and pressure conditions to ensure the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed:

  • Oxidation: 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzoic acid.

  • Reduction: 2-Bromo-1,3-dichlorobenzene.

  • Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name CAS No. Substituents (Positions) Molecular Weight (g/mol) Key Differences
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 Br (2), Cl (3), F (4), CH₃ (1) ~241.45 Methyl group (not CF₃); fluorine substituent
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 Br (4), Cl (2), OCF₃ (1) 294.46 Trifluoromethoxy (OCF₃) vs. CF₃; Cl position
2-Bromo-1-chloro-4-(trifluoromethyl)benzene 35691-65-7 Br (2), Cl (1), CF₃ (4) 259.45 Fewer Cl substituents; positional isomer
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Br (4), F (2), OCF₃ (1) 279.00 F instead of Cl; OCF₃ vs. CF₃

Analysis :

  • Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃) : The CF₃ group is strongly electron-withdrawing, while OCF₃ has mixed inductive (electron-withdrawing) and resonance (electron-donating) effects, altering reactivity in electrophilic substitution .
  • Halogen Positioning: The target compound’s 1,3-dichloro arrangement increases steric hindrance compared to mono-halogenated analogues (e.g., CAS 35691-65-7), reducing nucleophilic substitution rates .

Physical and Chemical Properties

  • Solubility : The CF₃ group enhances lipophilicity compared to OCF₃-containing compounds, which may have slightly higher aqueous solubility due to the oxygen atom .
  • Stability : Multiple halogens (Br, Cl) enhance thermal stability but may increase toxicity risks .

Biological Activity

2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene (CAS Number: 859794-59-5) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Overview

The compound features a benzene ring substituted with bromine, dichloro, and trifluoromethyl groups. This unique combination of substituents may influence its chemical reactivity and biological interactions.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary investigations suggest that halogenated aromatic compounds can exhibit antimicrobial effects. The presence of multiple halogen atoms may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions essential for microbial survival .
  • Anticancer Activity : Some derivatives of halogenated benzenes have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell types. A notable study demonstrated that derivatives exhibited significant anti-leukemic activity with low IC50 values .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes crucial for cellular processes, leading to inhibition of growth or proliferation in target cells.
  • DNA Interaction : Similar compounds have been shown to induce DNA damage, triggering apoptosis in cancer cells. This is likely due to the ability of the compound to intercalate into DNA or generate reactive oxygen species (ROS) that cause oxidative stress .
  • Membrane Disruption : The presence of multiple halogens can enhance lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity, which is particularly effective against microbial cells.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and related compounds:

  • Anticancer Studies : A study focusing on structurally similar compounds reported that certain halogenated derivatives exhibited cytotoxicity against K-562 leukemia cells with IC50 values in the nanomolar range (e.g., 56.4 nM). These findings suggest a promising avenue for developing new anticancer agents based on this compound .
CompoundCell LineIC50 (nM)Selectivity Index
This compoundK-56256.4101.0
Similar DerivativeUACC-6256.9-
  • Antimicrobial Investigations : Research has indicated that halogenated compounds can possess broad-spectrum antimicrobial activity. Compounds similar to this compound have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

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